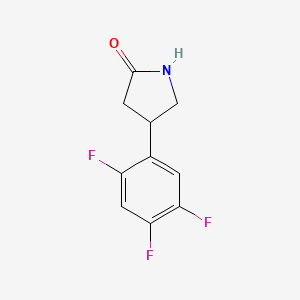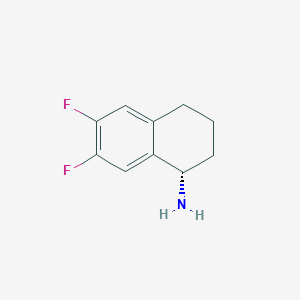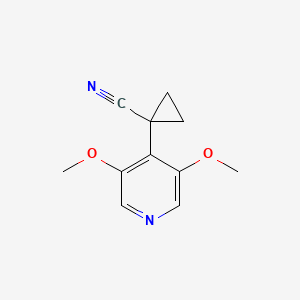
(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of a chiral center makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the desired product.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethanol: A similar compound without the chiral center.
Uniqueness
The uniqueness of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL lies in its chiral nature, which can lead to different biological activities compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1 |
InChI Key |
GHJGVAQNNLJEAF-SNVBAGLBSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl |
Canonical SMILES |
CNC(CO)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)


![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)

![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)


![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)

